4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid
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Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is a benzodioxine . It is a carboxylic acid derivative that contains a benzodioxin ring system . The compound has potential applications in medicinal chemistry and pharmacology due to its ability to bind to specific receptors in the human body .
Molecular Structure Analysis
The molecular formula of this compound is C12H14O4 . Unfortunately, the exact 3D structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.24 . It has a boiling point of 76-78°C . The compound is solid at ambient temperature . More detailed physical and chemical properties can be found in specialized databases .Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)11-3-1-10(2-4-11)12-5-6-13-14(9-12)19-8-7-18-13/h1-6,9H,7-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHINZSFQRUFDIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602467 |
Source
|
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |
CAS RN |
193151-96-1 |
Source
|
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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